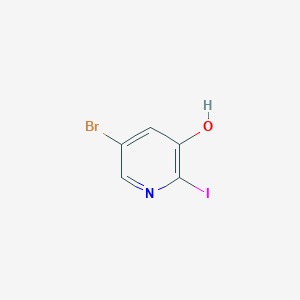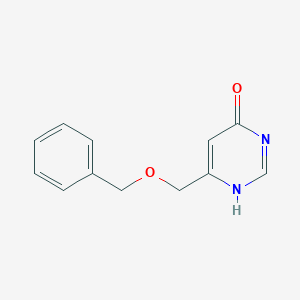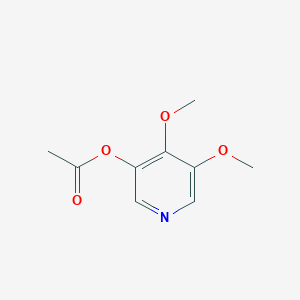
(4,5-dimethoxypyridin-3-yl) Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dimethoxypyridin-3-yl) acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess several unique properties that make it an attractive target for research.
Mecanismo De Acción
The mechanism of action of (4,5-dimethoxypyridin-3-yl) acetate is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Efectos Bioquímicos Y Fisiológicos
(4,5-dimethoxypyridin-3-yl) acetate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In addition, it has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells exposed to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4,5-dimethoxypyridin-3-yl) acetate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on (4,5-dimethoxypyridin-3-yl) acetate. One of the most significant directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of (4,5-dimethoxypyridin-3-yl) acetate can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of (4,5-dimethoxypyridin-3-yl) acetate. Another method involves the reaction of 3,5-dimethoxypyridine with acetyl chloride in the presence of a base such as triethylamine. This reaction also results in the formation of (4,5-dimethoxypyridin-3-yl) acetate.
Aplicaciones Científicas De Investigación
(4,5-dimethoxypyridin-3-yl) acetate has been found to possess several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
Número CAS |
192571-85-0 |
|---|---|
Nombre del producto |
(4,5-dimethoxypyridin-3-yl) Acetate |
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
(4,5-dimethoxypyridin-3-yl) acetate |
InChI |
InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3 |
Clave InChI |
LIJFBIWOENIDOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
SMILES canónico |
CC(=O)OC1=C(C(=CN=C1)OC)OC |
Sinónimos |
3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
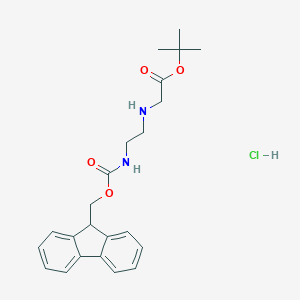
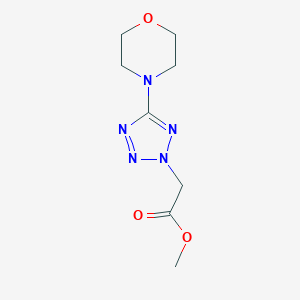
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
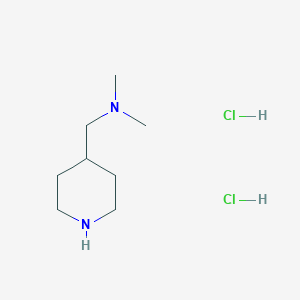


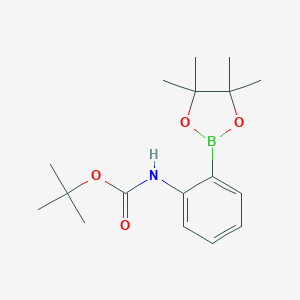
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
